molecular formula C22H19N5OS B282718 4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide

4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide

Cat. No. B282718
M. Wt: 401.5 g/mol
InChI Key: ZMPISBZWLCAXNS-UHFFFAOYSA-N
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Description

4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide, also known as ATSB, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide has been studied for its anticancer and antimicrobial properties. It has been found to inhibit the growth of cancer cells and bacteria, making it a promising candidate for the development of new drugs.
In the field of materials science, 4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have applications in gas storage, catalysis, and drug delivery. 4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide has been found to be a suitable ligand for the synthesis of MOFs due to its ability to coordinate with metal ions.

Mechanism of Action

The mechanism of action of 4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide involves its ability to bind to specific target molecules in cells. It has been found to bind to DNA and inhibit the activity of enzymes involved in DNA replication and transcription. This leads to the inhibition of cell growth and division, making it a potential anticancer agent.
Biochemical and Physiological Effects
4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide has been found to have both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of enzymes involved in DNA replication and transcription. Physiologically, it has been found to inhibit the growth of cancer cells and bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide in lab experiments is its potential as a new drug candidate. Its ability to inhibit the growth of cancer cells and bacteria makes it a promising candidate for the development of new drugs. However, one limitation of using 4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide in lab experiments is its toxicity. Further studies are needed to determine the safe dosage and potential side effects of 4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide.

Future Directions

There are several future directions for the study of 4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide. One direction is the development of new drugs based on 4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide. Its ability to inhibit the growth of cancer cells and bacteria makes it a promising candidate for the development of new drugs. Another direction is the study of 4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide as a ligand for the synthesis of MOFs. Its ability to coordinate with metal ions makes it a suitable ligand for the synthesis of MOFs. Additionally, further studies are needed to determine the safe dosage and potential side effects of 4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide.

Synthesis Methods

The synthesis of 4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide involves the reaction of 4-(chloromethyl)benzonitrile with 5-amino-1-phenyl-1H-1,2,4-triazole-3-thiol in the presence of a base. The resulting intermediate is then reacted with N-phenylbenzamide to yield 4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide. The synthesis method has been optimized to increase the yield and purity of 4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide.

properties

Molecular Formula

C22H19N5OS

Molecular Weight

401.5 g/mol

IUPAC Name

4-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-N-phenylbenzamide

InChI

InChI=1S/C22H19N5OS/c23-21-25-26-22(27(21)19-9-5-2-6-10-19)29-15-16-11-13-17(14-12-16)20(28)24-18-7-3-1-4-8-18/h1-14H,15H2,(H2,23,25)(H,24,28)

InChI Key

ZMPISBZWLCAXNS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(N3C4=CC=CC=C4)N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=C(N3C4=CC=CC=C4)N

Origin of Product

United States

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